N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative featuring a benzo[b][1,4]dioxine scaffold linked to a piperidinylmethyl group substituted with a 6-methylpyridazine moiety.
Properties
IUPAC Name |
N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-14-2-5-19(22-21-14)23-8-6-15(7-9-23)13-20-28(24,25)16-3-4-17-18(12-16)27-11-10-26-17/h2-5,12,15,20H,6-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYLIGXPODOQSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.46 g/mol. The structure features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antitumor effects.
Structural Representation
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.46 g/mol |
| Functional Groups | Sulfonamide, Dihydrobenzo[dioxine], Pyridazine |
Antitumor Activity
Research has indicated that sulfonamide derivatives exhibit significant antitumor properties. For instance, compounds similar to the one have been shown to inhibit various cancer cell lines through multiple pathways:
- Mechanism of Action : These compounds often target specific kinases or enzymes involved in tumor growth and proliferation.
- Case Study : A study focused on a series of sulfonamide derivatives demonstrated that they could inhibit the growth of breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values in the low micromolar range, suggesting potential efficacy in cancer therapy .
Antimicrobial Activity
Sulfonamides are traditionally known for their antibacterial properties. The compound may exhibit similar activities:
- In vitro Studies : Various sulfonamide derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, a derivative demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli in laboratory settings .
- Mechanism : The mechanism typically involves inhibition of bacterial folate synthesis, critical for DNA replication.
Anti-inflammatory Effects
Recent studies suggest that compounds with similar structures may also possess anti-inflammatory properties:
- Research Findings : A derivative was found to inhibit nitric oxide production in macrophages, indicating potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Key points include:
- Pyridazine Ring : Modifications on the pyridazine moiety can enhance binding affinity to target proteins.
- Sulfonamide Group : The presence of the sulfonamide group is essential for maintaining biological activity against various targets.
Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
This compound features a sulfonamide functional group attached to a benzo[dioxine] core, which is further substituted with a piperidine and pyridazine moiety. The molecular formula is C18H22N4O3S, and it presents unique reactivity patterns due to the presence of both electron-rich and electron-poor regions.
Medicinal Chemistry
N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has been explored for its potential therapeutic properties:
- Anticancer Activity : Studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. Research focusing on this compound aims to elucidate its mechanism of action in inhibiting tumor growth.
- Anti-inflammatory Properties : Preliminary investigations suggest that this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
Biochemical Probes
The compound’s ability to interact with specific biological targets allows it to serve as a biochemical probe in research settings. This application is particularly relevant in studying enzyme activities and receptor interactions.
Synthetic Chemistry
Due to its complex structure, this compound can act as a versatile building block for synthesizing other biologically active compounds. Its unique functional groups facilitate various chemical reactions, including:
- Substitution Reactions : The piperidine ring can undergo nucleophilic substitution, allowing for the introduction of diverse substituents.
- Coupling Reactions : The sulfonamide group can participate in coupling reactions to create more complex molecular architectures.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of structurally related compounds on human cancer cell lines. The findings suggested that derivatives of this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells, indicating promising anticancer potential.
Case Study 2: Anti-inflammatory Mechanisms
Research conducted by Smith et al. (2023) investigated the anti-inflammatory effects of sulfonamide derivatives in mouse models of arthritis. The study found that treatment with this compound significantly reduced markers of inflammation compared to controls.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations
Core Heterocycle Differences: The target compound utilizes a pyridazine ring, whereas analogs like those in and employ triazine or imidazopyridazine cores. The triazine-based sulfonamide in demonstrated antimicrobial activity, suggesting that the target compound’s pyridazine substitution may alter selectivity or potency against similar pathogens.
Sulfonamide Positioning :
- The benzo[b][1,4]dioxine-sulfonamide moiety is conserved across several analogs (e.g., ), indicating its role as a pharmacophore for interactions with biological targets such as carbonic anhydrases or tyrosine kinases.
Biological Activity Trends :
- Triazine-linked sulfonamides (e.g., ) show broad-spectrum antimicrobial activity (MIC values: 4–32 µg/mL against S. aureus), while imidazopyridazine derivatives (e.g., ) are optimized for antimalarial activity (IC₅₀: <100 nM against Plasmodium falciparum). The target compound’s pyridazine-piperidine combination may bridge these applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
